molecular formula C16H18BrN3 B11945768 4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline CAS No. 24630-06-6

4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline

Cat. No.: B11945768
CAS No.: 24630-06-6
M. Wt: 332.24 g/mol
InChI Key: LBRFHLAOZUGKSE-UHFFFAOYSA-N
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Description

4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline is an organic compound with the molecular formula C16H18BrN3. It is a derivative of aniline, featuring a bromophenyl group and a diazenyl linkage. This compound is known for its vibrant color and is often used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-bromoaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N,N-diethylaniline in an alkaline medium to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH precisely.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.

    Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium dithionite or zinc in acidic medium.

    Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.

Major Products

    Oxidation: Cleavage products such as nitro compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage, which can undergo reversible cleavage under certain conditions. This property is exploited in dye chemistry, where the compound can change color upon exposure to different environments. The bromophenyl group also contributes to its reactivity, allowing for further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Bromophenyl)diazenyl]-N,N-dimethylaniline
  • 4-[(3-Bromophenyl)diazenyl]-N,N-diethyl-4-aminobenzene

Uniqueness

4-[(3-Bromophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific combination of the bromophenyl group and the diazenyl linkage, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple fields.

Properties

CAS No.

24630-06-6

Molecular Formula

C16H18BrN3

Molecular Weight

332.24 g/mol

IUPAC Name

4-[(3-bromophenyl)diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C16H18BrN3/c1-3-20(4-2)16-10-8-14(9-11-16)18-19-15-7-5-6-13(17)12-15/h5-12H,3-4H2,1-2H3

InChI Key

LBRFHLAOZUGKSE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Br

Origin of Product

United States

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